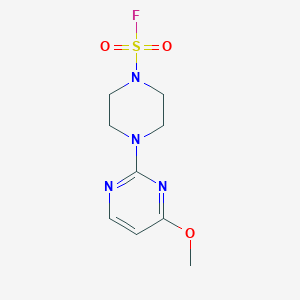![molecular formula C10H10F3NO3S B2448933 Ethyl 2-{[5-(trifluoromethyl)-2-pyridinyl]sulfinyl}acetate CAS No. 477713-18-1](/img/structure/B2448933.png)
Ethyl 2-{[5-(trifluoromethyl)-2-pyridinyl]sulfinyl}acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-{[5-(trifluoromethyl)-2-pyridinyl]sulfinyl}acetate is a chemical compound with the molecular formula C10H10F3NO3S . It has a molecular weight of 281.251 Da . The compound is in solid form .
Molecular Structure Analysis
The InChI code for Ethyl 2-{[5-(trifluoromethyl)-2-pyridinyl]sulfinyl}acetate is 1S/C10H10F3NO3S/c1-2-16-9(15)6-17(14)8-4-3-7(5-13-8)10(11,12)13/h3-5H,2,6H2,1H3 .Physical And Chemical Properties Analysis
Ethyl 2-{[5-(trifluoromethyl)-2-pyridinyl]sulfinyl}acetate is a solid substance . More detailed physical and chemical properties are not available in the sources I found.Wissenschaftliche Forschungsanwendungen
Synthesis and Memory Enhancement
Ethyl 2-{[5-(trifluoromethyl)-2-pyridinyl]sulfinyl}acetate and its derivatives have been studied for their synthesis methods and potential effects on memory enhancement. Li Ming-zhu (2010) synthesized 2-(arylamino)ethyl 2-[1-(pyridin-2-yl)ethoxy] acetate and tested its effects on memory in mice, finding significant improvement in memory abilities (Li Ming-zhu, 2010).
Analgesic and Anti-Inflammatory Activities
Research by S. A. Agudoawu and E. Knaus (2000) on ethyl 2-[3-(1-phenoxy(methoxy)carbonyl-4-aryl-(alkyl)-1,4-dihydropyridyl)]acetates, structurally related to Ethyl 2-{[5-(trifluoromethyl)-2-pyridinyl]sulfinyl}acetate, showed superior analgesic and anti-inflammatory activities compared to aspirin and ibuprofen, indicating potential applications in pain and inflammation management (Agudoawu & Knaus, 2000).
Synthesis of Bioactive Compounds
The compound and its analogs are used in the synthesis of biologically active natural products and chiral compounds. Zhenjun Du et al. (2012) demonstrated the use of alkyl 2-(2-benzothiazolylsulfinyl)acetates in synthesizing 4-hydroxyalk-2-enoates, crucial in organic synthesis of chiral compounds (Du et al., 2012).
Pharmaceutical Applications
Various derivatives of Ethyl 2-{[5-(trifluoromethyl)-2-pyridinyl]sulfinyl}acetate have been synthesized and evaluated for pharmaceutical properties, such as potential efficacy in treating specific diseases or as building blocks for more complex drug formulations. For instance, V. P. A. Raja and S. Perumal (2006) synthesized compounds for potential applications in pharmaceutical chemistry (Raja & Perumal, 2006).
Coordination Polymers and Structural Chemistry
The compound's derivatives have been used in the synthesis of coordination polymers, contributing to advancements in structural chemistry. Bin Hu et al. (2016) synthesized isomeric compounds using Ethyl 2-{[5-(trifluoromethyl)-2-pyridinyl]sulfinyl}acetate derivatives, leading to the formation of different coordination polymers (Hu et al., 2016).
Crystal Structure Analysis
The compound has been used in studies involving crystal structure analysis to understand molecular interactions and stability. K. Kumara et al. (2019) synthesized and characterized a derivative of Ethyl 2-{[5-(trifluoromethyl)-2-pyridinyl]sulfinyl}acetate, providing insights into molecular structure and interactions through crystallography and Hirshfeld surface analysis (Kumara et al., 2019).
Glutaminase Inhibitors in Cancer Therapy
Derivatives of Ethyl 2-{[5-(trifluoromethyl)-2-pyridinyl]sulfinyl}acetate have been evaluated for their potential as glutaminase inhibitors, a promising area in cancer therapy. K. Shukla et al. (2012) synthesized and evaluated BPTES analogs, showing potential in inhibiting glutaminase, which is crucial in cancer cell metabolism (Shukla et al., 2012).
Safety and Hazards
The compound is labeled with the GHS07 pictogram. The hazard statements associated with it are H302, H312, and H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . The precautionary statements include recommendations for handling and storage, such as avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, keeping away from heat/sparks/open flames/hot surfaces, and storing in a well-ventilated place .
Eigenschaften
IUPAC Name |
ethyl 2-[5-(trifluoromethyl)pyridin-2-yl]sulfinylacetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3NO3S/c1-2-17-9(15)6-18(16)8-4-3-7(5-14-8)10(11,12)13/h3-5H,2,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLVNOSXLJGMMBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CS(=O)C1=NC=C(C=C1)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-{[5-(trifluoromethyl)-2-pyridinyl]sulfinyl}acetate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

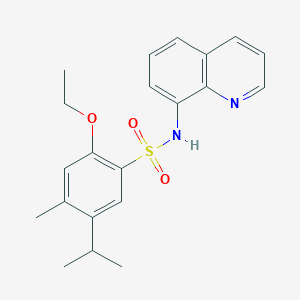
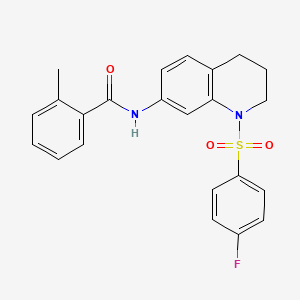
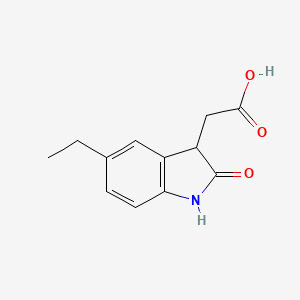
![2-{[1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)pyrrolidin-2-yl]methyl}-2H-1,2,3-triazole](/img/structure/B2448855.png)
![(3S,4R)-4-(6-methoxypyridin-3-yl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B2448856.png)
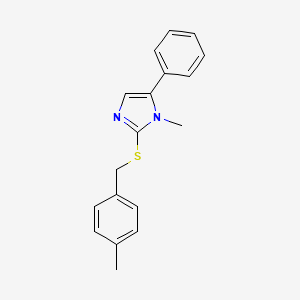


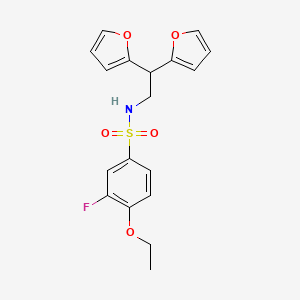
![6-[[4-(2,5-dimethylphenyl)-5-[(4-fluorophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2448864.png)
![4-(4-(2-fluorophenyl)piperazin-1-yl)-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2448865.png)


